BenchChemオンラインストアへようこそ!

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline

α1 adrenoceptor radioligand binding CNS agents

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 156095-20-4) is a synthetic quinoline derivative bearing a 4-methylpiperazine group at the 4‑position and a 2‑thienyl substituent at the 2‑position of the quinoline core. It was identified as compound 18 in a systematic structure–activity relationship (SAR) study of N‑methylpiperazino‑substituted quinazolines, phthalazines, and quinolines.

Molecular Formula C18H19N3S
Molecular Weight 309.4 g/mol
CAS No. 156095-20-4
Cat. No. B11956255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazino)-2-(2-thienyl)quinoline
CAS156095-20-4
Molecular FormulaC18H19N3S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
InChIInChI=1S/C18H19N3S/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17/h2-7,12-13H,8-11H2,1H3
InChIKeyOHIXLXNUKMHJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 156095-20-4): A Highly Selective α1 Receptor Ligand Scaffold for CNS Research


4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (CAS 156095-20-4) is a synthetic quinoline derivative bearing a 4-methylpiperazine group at the 4‑position and a 2‑thienyl substituent at the 2‑position of the quinoline core. It was identified as compound 18 in a systematic structure–activity relationship (SAR) study of N‑methylpiperazino‑substituted quinazolines, phthalazines, and quinolines [1]. In that study, it emerged as the most potent and selective α1 adrenoceptor ligand among 16 analogs, with a binding affinity (Ki) of 4.9 nM for α1 receptors and substantially weaker affinities for 5‑HT1A (Ki = 3420 nM) and 5‑HT2A (Ki = 211 nM) receptors [1].

Why 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline Cannot Be Replaced by Generic Quinoline–Piperazine Analogs


Quinoline–piperazine hybrids are a densely populated chemical class, but small structural changes produce large shifts in receptor selectivity [1]. The central SAR finding of the parent study is that the α1/5‑HT2A affinity balance is exquisitely sensitive to the conformation of the unfused heteroaromatic ring system; distortion of the coplanar arrangement—caused by the 2‑thienyl group in compound 18—selectively suppresses 5‑HT2A binding without sacrificing α1 affinity [1]. Consequently, close analogs that lack this substituent or adopt a different heterocyclic geometry exhibit markedly different selectivity profiles, making generic substitution unreliable for experiments that depend on a defined α1‑selective phenotype [1].

Quantitative Differentiation of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline from Closest Analogs


α1 Adrenoceptor Binding Affinity: Compound 18 Is the Most Potent Ligand in the 16-Analog Series

In a competitive radioligand binding assay using rat brain membrane preparations, compound 18 displayed the highest α1 affinity within the entire series of compounds 7–22 [1]. The Ki value of 4.9 nM is lower than that of every other N‑methylpiperazino‑substituted quinazoline, phthalazine, or quinoline tested in the same study [1].

α1 adrenoceptor radioligand binding CNS agents

Selectivity for α1 over 5-HT1A Receptors: ~700-Fold Discrimination

Compound 18 binds to α1 receptors with a Ki of 4.9 nM, whereas its affinity for 5‑HT1A receptors is only Ki = 3420 nM in the same assay platform [1]. The resulting selectivity ratio (Ki 5‑HT1A / Ki α1) is approximately 698, indicating near-absence of 5‑HT1A engagement at concentrations that saturate α1 receptors [1].

α1/5-HT1A selectivity receptor binding CNS off-target risk

Selectivity for α1 over 5-HT2A Receptors: >40-Fold Discrimination

Under the same radioligand binding conditions, compound 18 exhibits a Ki of 211 nM for 5‑HT2A receptors, yielding a selectivity ratio (Ki 5‑HT2A / Ki α1) of approximately 43 [1]. The authors attribute this selectivity to the distortion of the coplanar unfused heteroaromatic ring system caused by the 2‑thienyl group, which specifically lowers 5‑HT2A affinity [1].

α1/5-HT2A selectivity receptor binding serotonergic off-target

Structure–Activity Relationship: The 2‑Thienyl Substituent as a Determinant of Selectivity

The SAR study demonstrated that the orientation of the local dipole moment and the planarity of the heteroaromatic system govern the balance between α1 and 5‑HT2A affinity [1]. Compound 18, bearing a 2‑thienyl substituent, distorts the coplanarity of the unfused ring system, which selectively reduces 5‑HT2A binding while maintaining high α1 affinity [1]. Analogs with a coplanar aryl arrangement (e.g., 2‑phenylquinoline derivative 19) do not achieve this level of α1/5‑HT2A discrimination [1].

SAR molecular conformation α1 selectivity

Optimal Research and Industrial Application Scenarios for 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline


Pharmacological Tool for Isolating α1 Adrenoceptor-Mediated Responses in CNS Tissues

The high α1 affinity (Ki = 4.9 nM) and low serotonergic cross-reactivity of compound 18 make it an excellent pharmacological tool for dissecting α1 receptor contributions in brain slice or synaptosome preparations, where co-activation of 5-HT1A or 5-HT2A receptors would otherwise confound interpretation [1].

Reference Standard for α1/5-HT Selectivity Screening Panels

Because compound 18 exhibits a 43- to 698-fold window between α1 and the two serotonin receptor subtypes, it can serve as a benchmark ligand for calibrating or validating high-throughput selectivity screening assays that aim to identify novel α1-selective chemical matter [1].

SAR Template for Designing Non-Planar Quinoline-Based α1 Ligands

The demonstrated role of the 2-thienyl-induced non-coplanarity in reducing 5-HT2A affinity provides a design principle for medicinal chemistry programs targeting α1 receptors. Compound 18 can be used as a starting scaffold for further optimization of pharmacokinetic properties while preserving the selectivity-conferring distortion [1].

Quote Request

Request a Quote for 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.